molecular formula C8H10 B14156051 Tricyclo(3.2.1.02,8)oct-6-ene CAS No. 53754-35-1

Tricyclo(3.2.1.02,8)oct-6-ene

Cat. No.: B14156051
CAS No.: 53754-35-1
M. Wt: 106.16 g/mol
InChI Key: GAPWQJFIGCOETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo(3.2.1.02,8)oct-6-ene is a polycyclic hydrocarbon with a unique structure that includes three fused rings. This compound is known for its rigidity and strained ring system, which makes it an interesting subject for various chemical studies. Its molecular formula is C8H10, and it is often used as a model compound in organic chemistry to study reaction mechanisms and stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclo(3.2.1.02,8)oct-6-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by a series of rearrangements and dehydrogenation steps. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.2.1.02,8)oct-6-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield saturated hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), acids (e.g., HCl, HBr)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives, functionalized hydrocarbons

Scientific Research Applications

Tricyclo(3.2.1.02,8)oct-6-ene has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms, stereochemistry, and the effects of ring strain on reactivity.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential use in developing new pharmaceuticals with unique properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which tricyclo(3.2.1.02,8)oct-6-ene exerts its effects depends on the specific reaction or application. In general, its rigid and strained ring system influences its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in catalysis or as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo(3.2.1.02,4)oct-6-ene
  • Tricyclo(3.2.1.02,7)heptane

Uniqueness

Tricyclo(3.2.1.02,8)oct-6-ene is unique due to its specific ring structure and the position of its double bond. This configuration results in distinct reactivity patterns and makes it a valuable compound for studying the effects of ring strain and rigidity in organic chemistry.

Properties

CAS No.

53754-35-1

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

tricyclo[3.3.0.02,8]oct-3-ene

InChI

InChI=1S/C8H10/c1-3-6-7-4-2-5(1)8(6)7/h1,3,5-8H,2,4H2

InChI Key

GAPWQJFIGCOETC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2C1C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.